2-(Pyridin-2-yldisulfanyl)ethanamine

Übersicht

Beschreibung

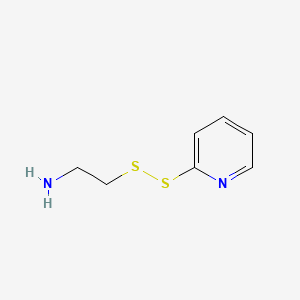

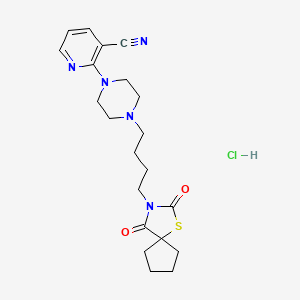

2-(Pyridin-2-yldisulfanyl)ethanamine is a chemical compound with the following structural formula: !2-(Pyridin-2-yldisulfanyl)ethanamine . It contains a pyridine ring and a disulfide linkage, making it an intriguing molecule for further investigation.

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. For example, one method to prepare it is by reacting 2-(pyridin-2-yldisulfanyl)ethylcarbamate with hydrochloric acid, yielding the hydrochloride salt of 2-(Pyridin-2-yldisulfanyl)ethanamine . The synthetic route may vary depending on the desired form (free base or salt).

Molecular Structure Analysis

The molecular structure consists of an ethylamine group attached to a pyridine ring via a disulfide bridge. The disulfide linkage provides potential redox activity, which could be relevant for its biological properties .

Physical And Chemical Properties Analysis

- Melting Point : The hydrochloride salt of 2-(Pyridin-2-yldisulfanyl)ethanamine has a melting point of 189–190°C .

Wissenschaftliche Forschungsanwendungen

Gene Delivery Systems

2-(Pyridin-2-yldisulfanyl)ethanamine: has been utilized in the design of core-crosslinked, temperature- and pH-responsive micelles for gene delivery applications. These micelles are engineered to be stimuli-responsive, allowing for controlled dynamics and enhanced gene delivery performance in vitro. The compound facilitates the cross-linking of the micelle core, stabilizing its structure and improving the efficiency of genetic material delivery .

Anti-Fibrosis Therapeutics

In the field of medicinal chemistry, derivatives of 2-(Pyridin-2-yldisulfanyl)ethanamine have been synthesized and evaluated for their anti-fibrotic activities. These novel compounds have shown promising results against immortalized rat hepatic stellate cells, with some derivatives presenting better anti-fibrotic activities than existing drugs. This indicates potential for the development of new anti-fibrotic medications .

Nanoscale Material Design

The functionalized monomer form of 2-(Pyridin-2-yldisulfanyl)ethanamine is incorporated into temperature-responsive block copolymers. This incorporation is crucial for the creation of nanoscale materials with tailored properties, particularly in the formation and stabilization of micelle structures at elevated temperatures, which can have broad implications in material science .

Drug Discovery

The compound’s derivatives are being explored in drug discovery for their diverse biological activities. By designing and synthesizing libraries of heterocyclic compounds, researchers aim to identify new drugs with improved pharmacological profiles, leveraging the compound’s structural versatility .

Pharmacological Studies

2-(Pyridin-2-yldisulfanyl)ethanamine: and its derivatives are subject to pharmacological studies to understand their interactions with biological systems. These studies help in determining the therapeutic potential and safety profile of the compounds, guiding their application in clinical settings .

Chemical Biology

In chemical biology, the compound is used to construct novel heterocyclic compound libraries. These libraries are essential for screening and identifying compounds with specific biological activities, contributing to the advancement of chemical biology research .

Physicochemical Characterization

The compound is also important in the physicochemical characterization of polymers and micelles. Its presence in the polymer structure allows for detailed analysis of properties like temperature-dependent behavior, which is critical for developing responsive materials .

Synthesis of Novel Heterocyclic Compounds

Lastly, 2-(Pyridin-2-yldisulfanyl)ethanamine is key in the synthesis of novel heterocyclic compounds. These compounds are designed to have potential biological activities, expanding the scope of research in synthetic chemistry and leading to the discovery of new molecules with therapeutic applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2/c8-4-6-10-11-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFHAVVTPGHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232441 | |

| Record name | Pyridyldithioethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yldisulfanyl)ethanamine | |

CAS RN |

83578-21-6 | |

| Record name | Pyridyldithioethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083578216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridyldithioethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7,9,11-Tetrahydroxy-3-methyl-5,6-dihydrobenzo[a]tetracene-8,13-dione](/img/structure/B1201248.png)

![1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea](/img/structure/B1201255.png)

![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)